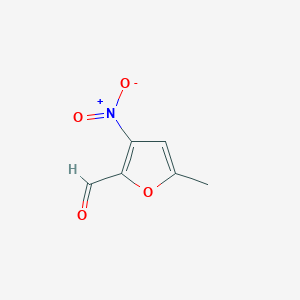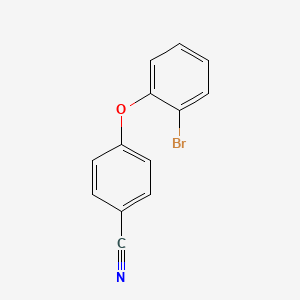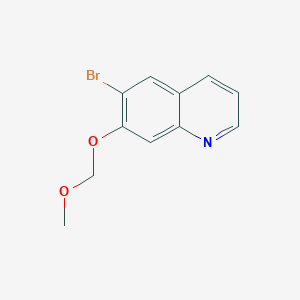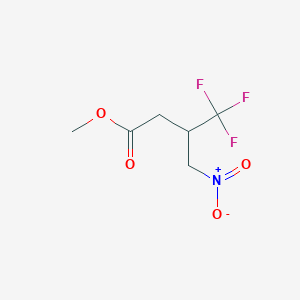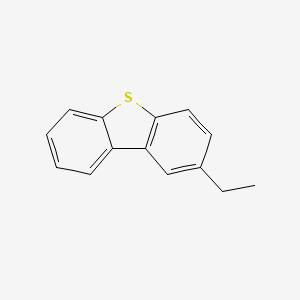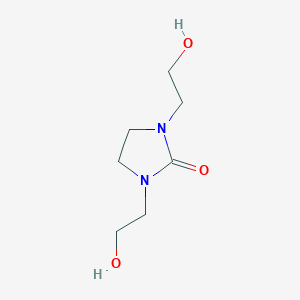
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the imidazolidinone ring. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-[(2-aminoethyl)amino]ethanol with carbon dioxide in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (250°C) in supercritical CO2 . Another method includes the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may utilize heterogeneous catalysts to enhance the reaction rate and selectivity. Supercritical CO2 is often employed as a green solvent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents.
Substitution: Reaction with nucleophiles to form substituted imidazolidinones.
Esterification: Reaction with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Acid Catalysts: Such as sulfuric acid or hydrochloric acid for substitution reactions.
Carboxylic Acids: For esterification reactions.
Major Products
Aldehydes/Ketones: Formed from oxidation reactions.
Substituted Imidazolidinones: Formed from substitution reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The compound’s hydroxyethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: Lacks the hydroxyethyl groups, making it less hydrophilic.
1,3-Bis(hydroxymethyl)imidazolidin-2-one: Contains hydroxymethyl groups instead of hydroxyethyl groups.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, altering its chemical properties.
Uniqueness
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is unique due to its dual hydroxyethyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules .
Properties
CAS No. |
71298-49-2 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,3-bis(2-hydroxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c10-5-3-8-1-2-9(4-6-11)7(8)12/h10-11H,1-6H2 |
InChI Key |
PILSZASKQKTAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


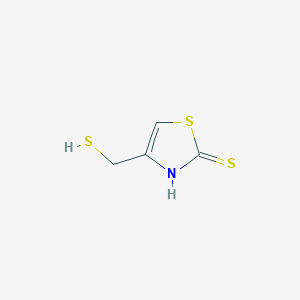

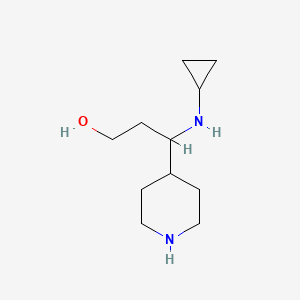

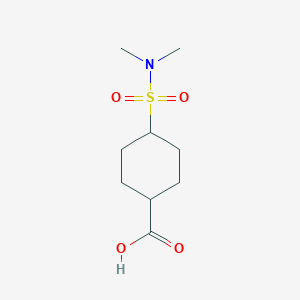
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)

